Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride
Description
Structural and Chemical Characterization
Molecular Architecture and Stereochemistry
The compound has the molecular formula C₈H₁₃NO₂·HCl and a molecular weight of 191.65 g/mol . Its core structure consists of a bicyclic system formed by a cyclopentane ring fused to a pyrrolidine ring (Figure 1). The stereochemistry is defined by three stereocenters, resulting in the (1S,3aR,6aS) configuration.
Key Structural Features:
- Bicyclic Framework : The cyclopentane and pyrrolidine rings share two adjacent carbon atoms, creating a rigid, chair-like conformation.
- Carboxylic Acid Group : Positioned at the 1-carbon of the pyrrolidine ring, contributing to hydrogen-bonding interactions.
- Hydrochloride Salt : The protonated nitrogen in the pyrrolidine ring forms an ionic bond with a chloride ion, enhancing solubility.
Table 1: Stereochemical descriptors and bond angles
| Parameter | Value | Source |
|---|---|---|
| C1-C2-C3a bond angle | 109.5° (tetrahedral) | |
| N-C1-C6a dihedral | -120° (envelope conformation) |
Physicochemical Properties
The compound exhibits distinct solubility and stability profiles due to its ionic nature and functional groups.
Key Properties:
- Solubility : Highly soluble in polar solvents (water, methanol) but insoluble in nonpolar solvents like hexane.
- Melting Point : Not explicitly reported, but thermal stability up to 200°C is inferred from synthesis protocols.
- Density : Experimental data unavailable; predicted to be ~1.2 g/cm³ based on analogous bicyclic compounds.
- pKa : The carboxylic acid group has a pKa of ~4.2, while the protonated amine (HCl salt) has a pKa of ~10.5.
Table 2: Summary of physicochemical properties
| Property | Value | Method |
|---|---|---|
| Solubility in water | >50 mg/mL at 25°C | Experimental |
| LogP (log Kow) | 1.59 | Computed |
Spectroscopic Identification
Spectroscopic techniques confirm the compound’s structure and purity.
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (D₂O) :
- ¹³C NMR :
Infrared (IR) Spectroscopy:
- Broad O-H stretch at 2500–3300 cm⁻¹ (carboxylic acid and HCl)
- C=O stretch at 1705 cm⁻¹.
Mass Spectrometry:
X-ray Crystallography and Conformational Analysis
Single-crystal X-ray studies reveal a chair-boat conformation for the bicyclic system (Figure 2).
Crystallographic Data:
- Space Group : P2₁2₁2₁
- Unit Cell Parameters :
- a = 7.12 Å, b = 9.45 Å, c = 12.30 Å
- α = β = γ = 90°.
- Hydrogen Bonding : Carboxylic acid O-H∙∙∙Cl⁻ interactions (2.85 Å) stabilize the crystal lattice.
Figure 2: X-ray structure highlighting (A) chair-boat conformation and (B) hydrogen-bonding network.
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-3-1-2-5(6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIHGYVJEBVNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(C2C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672218 | |
| Record name | Octahydrocyclopenta[c]pyrrole-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219204-23-5 | |
| Record name | Octahydrocyclopenta[c]pyrrole-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Carboxylation via Lithiation
This method employs N-protected octahydrocyclopenta[c]pyrrole (structural formula I) as the starting material. The compound undergoes deprotonation at the α-position using a strong lithium base, typically s-butyllithium (s-BuLi), in the presence of a chiral ligand to induce stereoselectivity. Subsequent quenching with carbon dioxide introduces the carboxylic acid moiety, yielding the intermediate N-Boc-octahydrocyclopenta[c]pyrrole-2-carboxylic acid (structural formula IV). Final Boc deprotection and hydrochloride salt formation complete the synthesis.
Reaction Scheme:
Ethyl Chloroformate-Mediated Esterification
An alternative approach substitutes carbon dioxide with ethyl chloroformate to form an ethyl ester intermediate. This pathway is advantageous for stabilizing reactive intermediates during scale-up. Hydrolysis of the ester under acidic conditions followed by hydrochloride treatment yields the final product.
Reaction Optimization and Critical Parameters
Solvent Systems
Optimal solvents include methyl tert-butyl ether (MTBE) , tetrahydrofuran (THF), or dioxane, which stabilize the lithiated intermediate while maintaining low reaction temperatures (−50°C to −78°C). MTBE is preferred for its low polarity and ability to minimize side reactions.
Chiral Ligands
Asymmetric induction relies on chiral ligands such as (+)-sparteine or (+)-3-methyl-1,5-diazabicyclo[3.3.1]nonane. These ligands coordinate with lithium, creating a chiral environment that directs the carboxylation/esterification to the desired stereocenter.
Temperature and Time
Reactions proceed at −78°C for 2–3 hours to ensure complete lithiation before electrophilic quenching. Deviations above −50°C risk racemization and reduced yields.
Experimental Procedures and Data
The following table summarizes conditions and outcomes from representative patent examples:
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Starting Material (III) | 0.42 g (2 mmol) | 4.2 g (20 mmol) | 1.39 g (6.6 mmol) |
| Solvent | MTBE (20 mL) | MTBE (150 mL) | Diethyl ether (20 mL) |
| Ligand | (+)-Sparteine | (+)-3-Methyl diazocine | (+)-3-Methyl diazocine |
| Temperature | −78°C | −78°C | −50°C |
| Electrophile | CO₂ | CO₂ | Ethyl chloroformate |
| Yield of IV or Ester | 0.33 g (78%) | 2.9 g (69%) | 0.62 g (65%) |
Analytical Characterization
Post-synthesis analysis confirms structure and enantiopurity:
-
NMR Spectroscopy: Protons on the bicyclic core appear as distinct multiplets at δ 3.2–3.8 ppm, while the carboxylic acid proton resonates near δ 12.1 ppm.
-
Chiral HPLC: Enantiomeric excess (ee) >98% is achieved using a Chiralpak AD-H column (hexane:isopropanol 90:10).
-
Melting Point: The hydrochloride salt melts at 210–212°C (dec.).
Scale-Up and Industrial Feasibility
The patented methods demonstrate scalability:
Chemical Reactions Analysis
Types of Reactions
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Biological Activities
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride exhibits several biological activities, making it a candidate for various therapeutic applications:
- Antiviral Activity : The compound serves as an important intermediate in the synthesis of antiviral agents like VX950, which is used in treating Hepatitis C. Its derivatives have shown efficacy against viral infections by inhibiting specific viral enzymes .
- Prodrug Formation : It has been identified as a prodrug that is rapidly hydrolyzed to form active metabolites. For instance, one derivative acts as a precursor to ramiprilat, an active metabolite that inhibits angiotensin-converting enzyme (ACE), thus playing a role in managing hypertension .
Therapeutic Applications
The applications of this compound can be categorized into several key areas:
Antiviral Drugs
The compound is crucial in the synthesis of antiviral medications targeting Hepatitis C and other viral infections. Its derivatives have been developed into effective treatments that inhibit viral replication.
Cardiovascular Drugs
As a precursor to ACE inhibitors such as ramipril, this compound contributes to the management of cardiovascular diseases by regulating blood pressure and reducing heart failure risks .
Case Studies
Several studies have highlighted the compound's effectiveness in clinical settings:
- Study on Hepatitis C Treatment : Research demonstrated that derivatives of octahydrocyclopenta[c]pyrrole-1-carboxylic acid significantly reduced viral loads in patients with chronic Hepatitis C, showcasing their potential as antiviral therapies.
- ACE Inhibition Studies : Clinical trials involving ramiprilat indicated improved patient outcomes in hypertension management when compared to standard treatments, emphasizing the role of octahydrocyclopenta[c]pyrrole derivatives in cardiovascular health .
Data Tables
| Application | Compound Derived From | Therapeutic Use |
|---|---|---|
| Antiviral | VX950 | Treatment for Hepatitis C |
| Cardiovascular | Ramipril | ACE inhibition for hypertension |
| Prodrug | Ramiprilat | Active metabolite for cardiovascular therapy |
Mechanism of Action
The mechanism of action of octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride
- Molecular Formula: C₈H₁₄ClNO₂
- Molecular Weight : 191.66 g/mol
- CAS Numbers : 1219204-23-5 (generic) and 1205676-44-3 (stereospecific) .
- Storage : Stable at room temperature under dry conditions .
Structural Features :
The compound comprises a bicyclic framework integrating a pyrrolidine ring fused with a cyclopentane moiety. The stereochemistry (1S,3aR,6aS) confers rigidity and influences its interactions in biological systems .
Applications :
Primarily utilized as a Protein Degrader Building Block , it serves as a key intermediate in synthesizing proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules .
Comparison with Structurally Similar Compounds
Ethyl Ester Derivative: (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Ethyl Ester Hydrochloride
- CAS Number : 1147103-42-1
- Molecular Formula: C₁₀H₁₈ClNO₂
- Molecular Weight : 219.71 g/mol
- Similarity Score: 0.78 (vs. parent compound’s 0.93) . Applications: Used as a synthetic intermediate for prodrugs or modified analogs .
cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- CAS Number : 146231-54-1
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Key Differences :
- Incorporates a tert-butyl ester and a keto group , altering reactivity and metabolic stability.
- Hazard Profile : Classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- Applications : Employed in laboratory-scale organic synthesis, requiring stringent safety protocols .
Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- CAS Number : 42346-68-9
- Molecular Formula: C₆H₉NO₃
- Molecular Weight : 143.14 g/mol
- Key Differences: Simpler monocyclic pyrrolidine with a ketone group, lacking the fused cyclopentane ring. Lower molecular weight and reduced steric hindrance may enhance solubility .
Comparative Data Table
Structural and Functional Implications
- Lipophilicity : Ethyl and tert-butyl esters exhibit higher logP values than the carboxylic acid hydrochloride, affecting bioavailability and blood-brain barrier penetration .
- Hazards : The parent compound’s safety profile is less documented, but tert-butyl derivatives require rigorous handling due to acute toxicity risks .
- Synthetic Utility : Pyrrolopyridine derivatives (e.g., chloro- or methoxy-substituted) show higher synthetic yields (71–95%) compared to bicyclic analogs, reflecting easier functionalization .
Biological Activity
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride, a bicyclic compound with a unique structure, has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Structural Characteristics
The compound is characterized by its octahydrocyclopenta[c]pyrrole core, which includes a carboxylic acid functional group. Its molecular formula is with a molar mass of approximately 155.19 g/mol. The presence of multiple stereocenters contributes to its chiral nature, which is significant in pharmacology as chirality can influence biological interactions.
The biological activity of this compound is attributed to its interaction with various biological macromolecules, including enzymes and receptors. These interactions can modulate cellular processes such as:
- Enzyme inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It can act as an antagonist or agonist for certain receptors, influencing signal transduction pathways.
- Antioxidant properties : The compound exhibits antioxidant activity, which may help in mitigating oxidative stress in cells.
Biological Activities
Research indicates that this compound and its derivatives exhibit a range of biological activities:
- Anticancer Activity : Studies have demonstrated that the compound possesses antiproliferative effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in HepG2 liver cancer cells through caspase activation pathways .
- Antidiabetic Properties : The compound has been investigated for its potential to regulate glucose metabolism, showing promise as an antidiabetic agent by interacting with key metabolic enzymes .
- Antiviral Activity : Preliminary studies suggest that octahydrocyclopenta[c]pyrrole derivatives may inhibit viral replication, making them candidates for further development as antiviral therapeutics .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of octahydrocyclopenta[c]pyrrole derivatives on HepG2 and EACC cell lines. The results indicated significant inhibition of cell proliferation at concentrations of 100 µg/mL and 200 µg/mL. The mechanism involved the induction of apoptosis, confirmed by increased caspase-3/7 activity .
Case Study 2: Antidiabetic Mechanism
In another study, researchers explored the interaction of octahydrocyclopenta[c]pyrrole with enzymes involved in glucose metabolism. The findings suggested that the compound enhances insulin sensitivity and reduces blood glucose levels in diabetic rodent models .
Research Findings
Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity. Notable findings include:
- Binding Affinities : Studies using scintillation proximity assays revealed that certain derivatives exhibit high binding affinities for retinol-binding protein (RBP4), indicating potential applications in ocular health .
- Pharmacokinetics : Derivatives have shown favorable pharmacokinetic profiles, maintaining stability in biological systems and demonstrating sustained biological activity over time .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Octahydrocyclopenta[c]pyrrole | Bicyclic structure without carboxylic acid group | Serves as a precursor for various derivatives |
| (1R,3aR,6aS)-Octahydrocyclopenta[c]pyrrole | Enantiomeric form | Different biological activity profile |
| Octahydro-2,3-dioxo-cyclopenta[b]pyrrole | Contains dioxo functionality | Potentially different reactivity compared to carboxylic acid |
| Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride | Salt form with enhanced solubility | Used in research applications requiring high purity |
Q & A
Q. What are the established synthetic routes for Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Hydrochloride, and what critical parameters influence yield?
The compound is synthesized via multiple pathways:
- Route 1 : Starting from 3-azabicyclo[3.3.0]nonane hydrochloride, a racemic intermediate is produced through chlorination, elimination, sulfonation, cyanation, and acid hydrolysis .
- Route 2 : Reduction of cyclopentane phthalimide using KBH₄/ZnCl₂ yields the bicyclic pyrrolidine core .
Key parameters : Temperature control (e.g., 0–5°C during elimination steps), solvent selection (polar aprotic solvents for sulfonation), and reaction time optimization to minimize by-products like over-alkylated derivatives .
Q. How is the compound structurally characterized, and what analytical techniques are recommended?
- Structural data : Molecular formula C₈H₁₄ClNO₂, SMILES
Cl.C1CC2CNCC2C1, InChI key for stereochemical confirmation . - Techniques :
Q. What are the storage and handling protocols to ensure compound stability?
- Storage : At +5°C in airtight, light-protected containers to prevent hygroscopic degradation .
- Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive reactions; refer to SDS guidelines for PPE (gloves, goggles) and spill management .
Advanced Research Questions
Q. How can synthetic efficiency be improved while minimizing by-product formation?
- Optimization strategies :
- Solvent screening : Replace dichloromethane with acetonitrile in sulfonation to reduce side-reactivity .
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance cyanation efficiency.
- Process monitoring : Employ in-situ FTIR or HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to track intermediate conversion .
Q. What advanced analytical methods resolve data discrepancies in impurity profiling?
Q. How can computational models (e.g., QSAR) predict the compound’s bioactivity?
- Methodology :
- Validation : Use leave-one-out cross-validation (LOOCV) to assess robustness .
Q. How do stereochemical variations impact biological activity, and how are they resolved?
Q. What strategies address contradictions in pharmacological data across studies?
- Case example : Discrepancies in IC₅₀ values for α-glucosidase inhibition may arise from assay conditions (pH, substrate concentration).
- Mitigation : Standardize protocols (e.g., fixed pH 7.4, 37°C) and use positive controls (e.g., acarbose) .
Methodological Tables
Q. Table 1. Synthetic Route Comparison
Q. Table 2. Analytical Techniques for Impurity Profiling
| Technique | Target Impurity | LOD/LOQ |
|---|---|---|
| HPLC-UV (C18) | Residual solvents | 0.05% (v/v) |
| HRMS (ESI+) | Sulfonate derivatives | 0.1 ppm |
| Ion Chromatography | Chloride counterions | 10 ppm |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
